2-Amino-6-fluorobenzoic acid hydrochloride
Overview
Description
2-Amino-6-fluorobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6FNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by an amino group and a fluorine atom, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reduction of 6-Fluoro-2-nitrobenzoic Acid: : One common method involves the reduction of 6-fluoro-2-nitrobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds under reflux conditions to yield 2-amino-6-fluorobenzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
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Reaction of 4-Fluoroindole with Hydrogen Peroxide: : Another method involves the reaction of 4-fluoroindole with hydrogen peroxide in the presence of a catalyst. This reaction produces 2-amino-6-fluorobenzoic acid, which can be subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of 2-amino-6-fluorobenzoic acid hydrochloride typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-Amino-6-fluorobenzoic acid hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols .
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Condensation Reactions: : The compound can participate in condensation reactions with various carbonyl compounds to form imines or amides .
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Oxidation and Reduction Reactions: : It can be oxidized to form corresponding quinones or reduced to form dihydro derivatives .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Reagents like acetic anhydride or thionyl chloride in the presence of a base such as pyridine are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of substituted benzoic acids or benzamides.
Condensation: Formation of imines or amides.
Oxidation: Formation of quinones.
Scientific Research Applications
2-Amino-6-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2-Amino-6-fluorobenzoic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
2-Amino-5-fluorobenzoic Acid: Similar in structure but with the fluorine atom at position 5 instead of 6.
2-Amino-4-chlorobenzoic Acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties and uses.
2-Amino-6-methylbenzoic Acid: Contains a methyl group instead of fluorine, affecting its reactivity and biological activity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-6-fluorobenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEDPTYBGPLIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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